molecular formula C44H61F3N14O18S4 B6295403 RGD-4C Trifluoroacetate CAS No. 332179-76-7

RGD-4C Trifluoroacetate

Cat. No. B6295403
CAS RN: 332179-76-7
M. Wt: 1259.3 g/mol
InChI Key: WQLVAVHKXVRFPP-AVWCAVILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RGD-4C Trifluoroacetate is a peptide with integrin binding activity. The Arg-Gly-Asp (RGD) sequence serves as the primary integrin recognition site in extracellular matrix proteins, and peptides containing this sequence can mimic the recognition specificity of the matrix proteins .


Molecular Structure Analysis

The molecular formula of RGD-4C Trifluoroacetate is C42H60N14O16S4 . It has a molecular weight of 1145.27 . The sequence shortening is ACDCRGDCFCG with a disulfide bridge between Cys2-Cys10 and Cys4-Cys8 .


Physical And Chemical Properties Analysis

RGD-4C Trifluoroacetate is a solid substance with a white to off-white color . It’s soluble in DMSO at a concentration of 25 mg/mL .

Mechanism of Action

Target of Action

RGD-4C Trifluoroacetate, a double cyclic peptide, binds preferentially to integrins . The primary targets of RGD-4C are integrins, specifically αvβ3 and αvβ5 . These integrins are overexpressed in many cancers such as non-small cell lung cancer and melanoma .

Mode of Action

The mode of action of RGD-4C involves its interaction with integrins on the cell surface. The peptide promotes cell adhesion by interacting with integrin receptors on the cell surface . This interaction allows for the internalization of RGD-4C into targeted cells .

Biochemical Pathways

The biochemical pathways affected by RGD-4C involve cell adhesion and signaling proteins such as fibronectin, vitronectin, and fibrinogen . By binding to integrins, RGD-4C can specifically target cancer cells and the tumor vascular system, enhancing drug delivery efficiency and minimizing adverse effects on healthy tissues .

Pharmacokinetics

It’s known that the peptide can be internalized into targeted cells , suggesting it has good bioavailability

Result of Action

The result of RGD-4C’s action is the enhanced cytotoxic activity against various tumor cell lines . In a subcutaneous syngeneic model of bladder cancer, RGD-4C significantly reduced tumor growth in a dose-dependent manner . Furthermore, the systemic administration of RGD-4C in combination with other chemotherapeutic drugs increased the survival of mice bearing orthotopic bladder cancer .

Action Environment

The action environment of RGD-4C Trifluoroacetate is primarily within the tumor microenvironment, where the overexpression of integrins αvβ3 and αvβ5 occurs . The peptide’s action, efficacy, and stability could potentially be influenced by factors within this environment, such as the presence of other cell types, the extracellular matrix, and the tumor’s vascular system.

Safety and Hazards

RGD-4C Trifluoroacetate can cause severe skin burns and eye damage. It’s harmful if inhaled and harmful to aquatic life with long-lasting effects . It’s recommended to avoid breathing its mist or vapors, and protective clothing, gloves, and eye/face protection should be worn when handling it .

properties

IUPAC Name

2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60N14O16S4.C2HF3O2/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28;3-2(4,5)1(6)7/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46);(H,6,7)/t19-,21-,22-,23-,24-,25-,26-,27-,28-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLVAVHKXVRFPP-AVWCAVILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61F3N14O18S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RGD-4C Trifluoroacetate

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